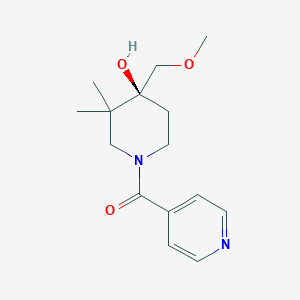![molecular formula C9H16N4O3S B5691479 N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide, also known as MRS2578, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting the activity of P2Y1 and P2Y6 receptors, which are known to play important roles in various physiological and pathological processes.
作用機序
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide acts as an antagonist of P2Y1 and P2Y6 receptors, which are G protein-coupled receptors that are involved in various physiological and pathological processes. By inhibiting the activity of these receptors, this compound can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which are involved in the activation of platelets. It also inhibits the release of inflammatory cytokines by blocking P2Y6 receptors, which are involved in the activation of immune cells. Moreover, it inhibits tumor growth and metastasis by modulating various signaling pathways involved in cancer progression.
実験室実験の利点と制限
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of P2Y1 and P2Y6 receptors, which allows for the selective modulation of these receptors without affecting other signaling pathways. It is also stable and easy to handle, which makes it suitable for various experimental setups. However, it has some limitations as well. It has a relatively short half-life, which may require frequent dosing in in vivo experiments. Moreover, its efficacy may vary depending on the cell type and experimental conditions.
将来の方向性
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has several potential future directions for research. It may be further optimized for its pharmacokinetic and pharmacodynamic properties to enhance its therapeutic efficacy. Moreover, it may be tested in various animal models of thrombotic disorders, inflammatory diseases, and cancer to evaluate its in vivo efficacy and safety. Additionally, it may be used in combination with other therapeutic agents to enhance its therapeutic potential. Finally, its mechanism of action may be further elucidated to gain a better understanding of its therapeutic effects.
合成法
The synthesis of N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide involves the reaction of 6-(methoxymethyl)pyrimidine-4-amine with 2-chloroethylmethanesulfonate in the presence of triethylamine. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the resulting compound has been shown to be highly effective in inhibiting P2Y1 and P2Y6 receptors.
科学的研究の応用
N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting platelet aggregation, which makes it a promising candidate for the treatment of thrombotic disorders. Moreover, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, it has been found to inhibit tumor growth and metastasis, which suggests its potential as an anticancer agent.
特性
IUPAC Name |
N-[2-[[6-(methoxymethyl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c1-16-6-8-5-9(12-7-11-8)10-3-4-13-17(2,14)15/h5,7,13H,3-4,6H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPCAHDBHJUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)